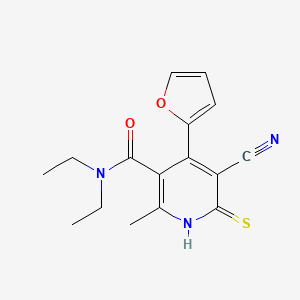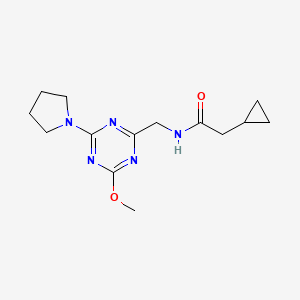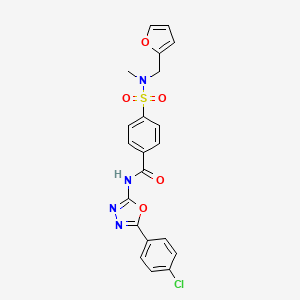
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate is a synthetic compound known for its complex structure and multifaceted applications in scientific research. Its architecture includes nicotinamide, which is a vital component in cellular metabolism, and tetrahydrofuran, which introduces a degree of hydrophobicity and enhances its solubility in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions : The synthesis of Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate generally involves multi-step organic synthesis techniques. Typical starting materials may include 3-aminopropylamine, nicotinic acid, and tetrahydrofuran. The process begins with the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by coupling reactions to introduce the nicotinamido and tetrahydrofuran moieties. The reaction conditions often require temperature control, inert atmospheres, and specific catalysts to drive the formation of the desired product.
Industrial Production Methods
: Industrial production would likely involve batch or continuous flow processes, emphasizing scalability and efficiency. Reaction conditions might be optimized for higher yields and purity, using advanced techniques like microwave-assisted synthesis or automated flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions : This compound can undergo various chemical reactions, including:
Oxidation
: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction
: Commonly uses reagents like sodium borohydride or lithium aluminum hydride.
Substitution
: Nucleophilic substitution reactions, often facilitated by alkali metals or organic bases.
Common Reagents and Conditions
: These reactions generally require specific solvents (e.g., dichloromethane, methanol), temperatures (ranging from -78°C to reflux), and inert atmospheres (like nitrogen or argon).
Major Products Formed
: Depending on the type of reaction, products can include hydroxylated, deoxygenated, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate finds use in various scientific domains, such as:
Chemistry
: It acts as an intermediate in organic synthesis, helping to construct more complex molecular architectures.
Biology
: Used in enzymatic assays and cellular studies due to its ability to permeate cell membranes.
Medicine
: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
: Employed in materials science for the development of advanced polymers and coatings.
Mécanisme D'action
The compound's biological effects are largely attributed to its ability to interact with specific molecular targets. The nicotinamido moiety can participate in enzymatic reactions, influencing metabolic pathways. The tetrahydrofuran segment contributes to its lipophilicity, facilitating membrane permeability and enhancing its interaction with intracellular components.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate stands out due to its unique combination of nicotinamide and tetrahydrofuran. Similar compounds might include those with different protecting groups or variations in the length and composition of the propyl linker, such as:
Nicotinamide derivatives
: Including simpler structures without the tetrahydrofuran group.
Tetrahydrofuran-containing amides
: With different amine functionalities or protecting groups.
Propriétés
IUPAC Name |
tert-butyl N-[3-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-4-8-19-16(22)13-5-6-15(21-11-13)25-14-7-10-24-12-14/h5-6,11,14H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPDJJGVCXVHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)
![1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2996340.png)

![N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2996344.png)






![4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2996356.png)
